molecular formula C14H20N2O4S B2492272 N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)ethanesulfonamide CAS No. 941920-35-0

N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)ethanesulfonamide

Cat. No.: B2492272
CAS No.: 941920-35-0
M. Wt: 312.38
InChI Key: FVYZONSUGSHRGH-UHFFFAOYSA-N
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Description

N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)ethanesulfonamide is a sulfonamide-based compound with promising biological properties

Mechanism of Action

Target of Action

The primary target of N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)ethanesulfonamide is Factor Xa (FXa) . FXa is a crucial enzyme in the coagulation cascade, responsible for the conversion of prothrombin to thrombin. By inhibiting FXa, this compound can prevent thrombin generation and subsequently, blood clot formation .

Mode of Action

This compound acts as a direct inhibitor of FXa . It binds to the active site of FXa, exhibiting competitive inhibition . This compound inhibits both free and prothrombinase-bound FXa activity in vitro . It also shows a rapid onset of inhibition of FXa with an association rate constant of approximately 20 μM^−1/s .

Biochemical Pathways

By inhibiting FXa, this compound disrupts the coagulation cascade, reducing thrombin generation . Thrombin plays a pivotal role in the coagulation process, converting fibrinogen to fibrin, which forms the structural basis of a blood clot. Therefore, the inhibition of FXa leads to a decrease in blood clot formation .

Pharmacokinetics

This compound has good bioavailability, low clearance, and a small volume of distribution in animals and humans . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl apixaban (O-demethyl apixaban sulfate) has been identified as the major circulating metabolite of this compound in humans, but it is inactive against human FXa .

Result of Action

The inhibition of FXa by this compound results in a reduction of thrombin generation . This leads to a decrease in blood clot formation, which can be beneficial in the prevention and treatment of various thromboembolic diseases .

Biochemical Analysis

Biochemical Properties

The biochemical properties of N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)ethanesulfonamide are not fully understood yet. It is known that the compound has a high degree of fXa potency, selectivity, and efficacy . It produces a rapid onset of inhibition of FXa with an association rate constant of approximately 20 μM −1 /s . It inhibits free as well as prothrombinase- and clot-bound FXa activity in vitro .

Cellular Effects

The cellular effects of this compound are also under investigation. Although it has no direct effects on platelet aggregation, it indirectly inhibits this process by reducing thrombin generation . This suggests that the compound may have significant effects on cellular processes related to coagulation.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with the coagulation factor Xa (FXa). It acts as a direct inhibitor of FXa, leading to a reduction in thrombin generation . This inhibition of FXa is achieved through binding interactions with the enzyme, resulting in changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. It is known that the compound exhibits a rapid onset of inhibition of FXa

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Pre-clinical studies of the compound in animal models have demonstrated dose-dependent antithrombotic efficacy at doses that preserved hemostasis

Metabolic Pathways

The metabolic pathways of this compound involve its metabolism and renal excretion . A sulfate conjugate of Ο -demethyl apixaban ( O -demethyl apixaban sulfate) has been identified as the major circulating metabolite of the compound in humans . It is inactive against human FXa .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)ethanesulfonamide typically involves the reaction of 3-methoxy-4-(2-oxopiperidin-1-yl)aniline with ethanesulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the formation of the sulfonamide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Techniques such as crystallization and recrystallization are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)ethanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the piperidine ring can be reduced to form an alcohol.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of N-(3-hydroxy-4-(2-oxopiperidin-1-yl)phenyl)ethanesulfonamide.

    Reduction: Formation of N-(3-methoxy-4-(2-hydroxypiperidin-1-yl)phenyl)ethanesulfonamide.

    Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)ethanesulfonamide
  • N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)-2-phenylethanesulfonamide

Uniqueness

This compound is unique due to its specific structural features, such as the presence of both a methoxy group and a piperidin-1-yl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]ethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4S/c1-3-21(18,19)15-11-7-8-12(13(10-11)20-2)16-9-5-4-6-14(16)17/h7-8,10,15H,3-6,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVYZONSUGSHRGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC(=C(C=C1)N2CCCCC2=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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